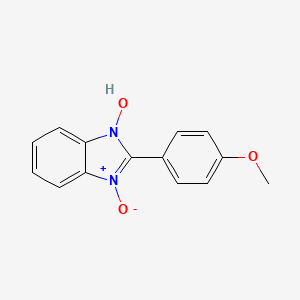![molecular formula C10H13NO5P+ B14350672 Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium CAS No. 96383-85-6](/img/structure/B14350672.png)
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium is a chemical compound with a complex structure that includes an ethoxy group, a nitrophenyl group, and an oxophosphanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenyl)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxophosphanium group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium can be compared with other similar compounds such as:
4-Ethoxy-2-nitrophenyl isocyanate: Similar in structure but with an isocyanate group instead of an oxophosphanium group.
2-(4-Nitrophenyl)ethanol: An intermediate in the synthesis of this compound.
4-Nitrophenol: A simpler compound that serves as a starting material for the synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
96383-85-6 |
|---|---|
Fórmula molecular |
C10H13NO5P+ |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
ethoxy-[2-(4-nitrophenyl)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13NO5P/c1-2-15-17(14)16-8-7-9-3-5-10(6-4-9)11(12)13/h3-6H,2,7-8H2,1H3/q+1 |
Clave InChI |
VLSKKJZPOGQZMW-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


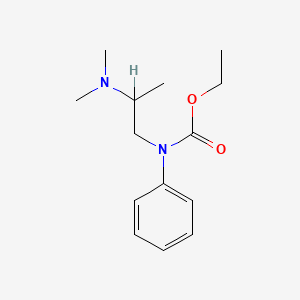
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)

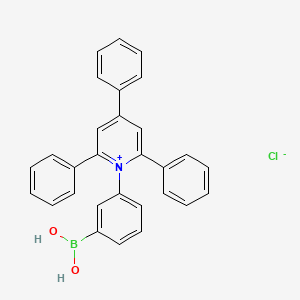
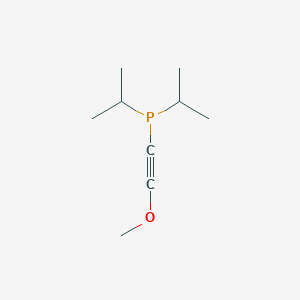
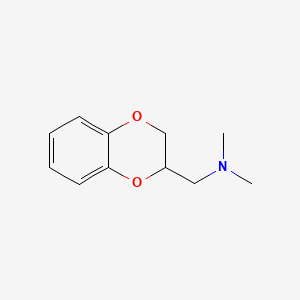
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
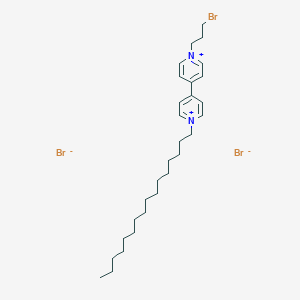
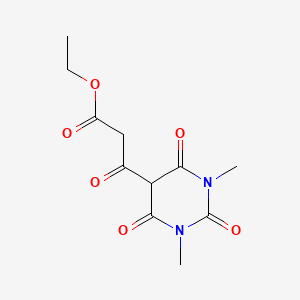
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)
